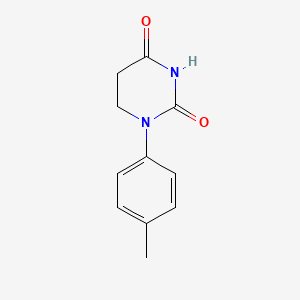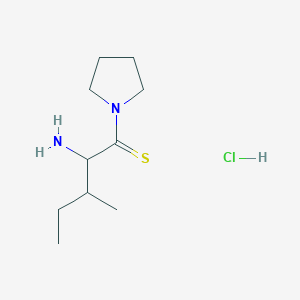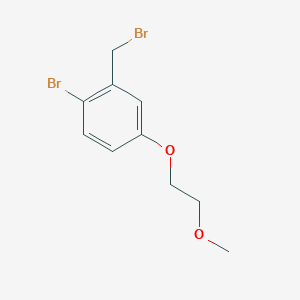![molecular formula C12H10N2S B13887233 5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13887233.png)
5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that features a fused pyrrole and thiazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole typically involves the annulation of the pyrrole ring to the thiazole ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield the thiazole ring, which can then be fused with a pyrrole ring through cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as continuous flow synthesis, which allows for the efficient and controlled production of the compound. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated derivatives, alkylated or acylated products.
Applications De Recherche Scientifique
5-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly as an inhibitor of topoisomerase II and other molecular targets involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets:
Topoisomerase II Inhibition: The compound binds to the enzyme topoisomerase II, preventing it from relaxing supercoiled DNA, which is essential for DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately cell death.
Signal Transduction Pathways: It may also interfere with various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Pyrazolo[3,4-d]thiazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Thiazolo[4,5-b]pyridines:
Uniqueness: 5-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole is unique due to its specific substitution pattern and the presence of both pyrrole and thiazole rings, which contribute to its distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C12H10N2S |
|---|---|
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C12H10N2S/c1-2-4-9(5-3-1)6-10-7-11-12(14-10)13-8-15-11/h1-5,7-8,14H,6H2 |
Clé InChI |
TZIGQBAZIBGEOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC3=C(N2)N=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13887157.png)





![{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13887199.png)

![5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13887211.png)

![2-[2-(3-Chloro-4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13887216.png)

![3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine](/img/structure/B13887235.png)

